molecular formula C13H9Cl2NO3 B1342243 1-(Benzyloxy)-2,4-dichloro-5-nitrobenzene CAS No. 114109-50-1

1-(Benzyloxy)-2,4-dichloro-5-nitrobenzene

Cat. No.: B1342243
CAS No.: 114109-50-1
M. Wt: 298.12 g/mol
InChI Key: IEKKEZUAADAJGO-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-2,4-dichloro-5-nitrobenzene is an organic compound that features a benzene ring substituted with benzyloxy, dichloro, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzyloxy)-2,4-dichloro-5-nitrobenzene typically involves multiple steps. One common method starts with the nitration of 1-(Benzyloxy)-2,4-dichlorobenzene. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

1-(Benzyloxy)-2,4-dichloro-5-nitrobenzene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Reduction: 1-(Benzyloxy)-2,4-dichloro-5-aminobenzene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Benzyloxy)-2,4-dichloro-5-nitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-2,4-dichloro-5-nitrobenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

    1-(Benzyloxy)-2,4-dichlorobenzene: Lacks the nitro group, making it less reactive in certain chemical reactions.

    1-(Benzyloxy)-2,4-dichloro-5-aminobenzene: Formed by the reduction of the nitro group, with different chemical properties and applications.

Biological Activity

1-(Benzyloxy)-2,4-dichloro-5-nitrobenzene is an organic compound with the molecular formula C₁₃H₉Cl₂N₃O₃. Its structure features a benzyl ether functional group along with dichloro and nitro substituents, which contribute to its unique chemical properties and biological activities. This compound has garnered interest due to its potential applications in pharmacology and biochemistry.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, primarily focusing on its interactions with enzymes and cellular processes. Notably, studies have highlighted its potential as an inhibitor of monoamine oxidase (MAO), a critical enzyme involved in the metabolism of neurotransmitters.

Key Findings

  • Enzyme Interaction : Research indicates that this compound interacts with MAO, exhibiting selective inhibition properties. The compound's inhibitory activity was measured using the kynuramine method, revealing competitive inhibition characteristics .
  • Mechanism of Action : The compound’s mechanism involves binding to the active site of MAO, thereby reducing the enzyme's catalytic activity. This interaction can lead to increased levels of neurotransmitters such as dopamine and serotonin, which may have implications for treating neurodegenerative diseases like Parkinson's disease .
  • Antioxidative Properties : In addition to MAO inhibition, this compound has demonstrated antioxidative effects. It was shown to exhibit significant metal chelation abilities and neuroprotective effects in various cellular models .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesBiological Activity
2,4-DichloronitrobenzeneTwo chlorine atoms, one nitro groupKnown for use in pesticides
1-Benzyloxy-4-nitrobenzeneBenzyl ether group, one nitro groupUsed as a protective group in organic synthesis
2-(Benzyloxy)-1,3-dichloro-5-nitrobenzeneBenzyl ether with dichloro and nitro groupsExhibits different reactivity patterns

The unique combination of functional groups in this compound distinguishes it from these analogs, leading to varied biological activities.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Neuroprotective Effects : In a study assessing neuroprotective properties against oxidative stress-induced neuronal damage, the compound showed significant protective effects at various concentrations. Its ability to scavenge free radicals contributed to reduced cell death rates in neuronal cultures .
  • MAO Inhibition : A specific study focused on evaluating the IC50 values for MAO-B inhibition demonstrated that this compound had comparable potency to established MAO inhibitors like rasagiline and safinamide. This suggests its potential therapeutic application in managing Parkinson's disease symptoms .

Properties

IUPAC Name

1,5-dichloro-2-nitro-4-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2NO3/c14-10-6-11(15)13(7-12(10)16(17)18)19-8-9-4-2-1-3-5-9/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEKKEZUAADAJGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C(=C2)[N+](=O)[O-])Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00594712
Record name 1-(Benzyloxy)-2,4-dichloro-5-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00594712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114109-50-1
Record name 1-(Benzyloxy)-2,4-dichloro-5-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00594712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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